molecular formula C26H31N5O3S B2902275 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-16-5

5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2902275
CAS No.: 886914-16-5
M. Wt: 493.63
InChI Key: LZBCTJQBYNBQOP-UHFFFAOYSA-N
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Description

The compound 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a substituted benzylpiperazine and a 3,4-dimethoxyphenyl group. The molecule’s design integrates multiple pharmacophoric elements:

  • Thiazolo-triazole scaffold: Known for its electron-rich aromatic system, enabling π-π stacking interactions with biological targets .
  • Benzylpiperazine moiety: Enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its flexible tertiary amine structure .
  • 3,4-Dimethoxyphenyl group: Provides electron-donating substituents that modulate solubility and membrane permeability .

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous molecules (e.g., thiazolo-triazole derivatives with piperazine and arylalkyl substituents) have demonstrated anticancer, antimicrobial, and CNS-modulating activities .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-4-22-27-26-31(28-22)25(32)24(35-26)23(19-10-11-20(33-2)21(16-19)34-3)30-14-12-29(13-15-30)17-18-8-6-5-7-9-18/h5-11,16,23,32H,4,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBCTJQBYNBQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications across different fields, including pharmacology, neurobiology, and medicinal chemistry.

Molecular Formula

  • Molecular Formula : C20H24N6O2S
  • Molecular Weight : 396.51 g/mol

Structural Features

  • Thiazole and Triazole Rings : Known for their diverse biological activities.
  • Benzylpiperazine Group : Often associated with psychoactive properties.

Pharmacological Applications

Research indicates that compounds similar to this one exhibit significant pharmacological properties, particularly in the treatment of neurological disorders.

Potential Uses:

  • Antidepressant Activity : Compounds with piperazine derivatives have been explored for their potential to treat depression by modulating neurotransmitter systems.
  • Anxiolytic Effects : Similar structures have shown promise in reducing anxiety symptoms through GABAergic modulation.

Neurobiology

The compound's ability to interact with various neurotransmitter receptors positions it as a candidate for neurobiological studies.

Research Findings:

  • Neuroprotective Effects : Studies suggest that thiazole and triazole derivatives can protect neuronal cells from oxidative stress.
  • Cognitive Enhancement : Investigations into compounds with similar structures have revealed potential for enhancing cognitive functions.

Medicinal Chemistry

The synthesis and modification of this compound can lead to the development of new therapeutic agents.

Case Studies:

  • Synthesis of Analogues : Researchers have synthesized various analogues to enhance efficacy and reduce side effects.
  • Structure-Activity Relationship (SAR) Studies : These studies help in understanding how different substitutions affect biological activity.

Table 1: Comparison of Biological Activities

Compound TypeActivity TypeReference
Benzylpiperazine DerivativesAntidepressant
Thiazole-Triazole CompoundsNeuroprotective
Piperazine-Based CompoundsAnxiolytic

Table 2: Synthesis Methods

MethodologyDescriptionReference
Multi-step SynthesisInvolves several reactions to build the core structure
Green Chemistry ApproachesFocus on environmentally friendly reagents

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring, piperazine group, or thiazolo-triazole core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison of Thiazolo-Triazole Derivatives

Compound Name Key Substituents Molecular Weight Melting Point (°C) Biological Activity (Reported) Reference
5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-Dimethoxyphenyl, 2-Ethyl, Benzylpiperazine ~503.5* Not reported Hypothesized: Anticancer, CNS modulation
5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-Difluorophenyl, 2-Ethyl, Benzylpiperazine 469.6 Not reported Not reported
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-Ethoxy-3-methoxyphenyl Not reported Not reported Not reported
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole Benzhydrylpiperazine, Nitrobenzamido Not reported 177–180 Apoptosis induction (anticancer)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles 4-Methoxyphenyl, Variable R groups ~350–400 Not reported Antifungal (via 14α-demethylase inhibition)

*Estimated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance solubility but may reduce membrane penetration compared to electron-withdrawing groups (e.g., 3,4-difluoro in ).
  • Benzhydrylpiperazine in showed strong apoptosis-inducing activity, suggesting the benzylpiperazine in the target compound may similarly interact with cellular targets like kinases or GPCRs.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for analogous thiazolo-triazoles, involving:

  • Coupling reactions (e.g., TBTU-mediated amide bond formation ).
  • Cyclocondensation under reflux with catalysts like indium or copper .

Antifungal Potential: Triazole-thiadiazole hybrids in exhibited antifungal activity via molecular docking against 14α-demethylase, a cytochrome P450 enzyme. The target compound’s triazole core may share this mechanism.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound belongs to the thiazolo[3,2-b]triazole class, characterized by a fused bicyclic core with a benzylpiperazine moiety at position 5 and a 3,4-dimethoxyphenyl group. The presence of multiple heteroatoms (N, S) and bulky substituents necessitates precise control over reaction kinetics to avoid side products such as regioisomers or over-alkylated derivatives.

Key Functional Groups and Reactivity

  • Thiazolo[3,2-b]triazole core : Prone to electrophilic attacks at the sulfur atom and nucleophilic substitutions at nitrogen centers.
  • Benzylpiperazine side chain : Participates in Mannich reactions and reductive aminations.
  • 3,4-Dimethoxyphenyl group : Electron-rich aromatic system that directs electrophilic substitutions to the para position.

Synthesis Strategies and Reaction Pathways

Two primary routes dominate the literature: (1) stepwise assembly of the thiazolo-triazole core followed by functionalization, and (2) convergent coupling of pre-formed benzylpiperazine and thiazolo-triazole intermediates.

Stepwise Core Assembly (Route A)

This method involves constructing the thiazolo[3,2-b]triazole system before introducing the benzylpiperazine and 3,4-dimethoxyphenyl groups.

Formation of Thiazolo-Triazole Core
  • Starting material : 4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzenesulfonamide (Compound 4 in Source 2).
  • Cyclization : Treated with concentrated sulfuric acid (0.5 mL per 0.100 g substrate) at room temperature for 1–12 hours, monitored by TLC. The acid catalyzes the formation of the thiazole ring via dehydration.
  • Workup : The reaction mixture is quenched on ice, and the precipitate is washed with sodium bicarbonate to neutralize residual acid.
Functionalization with Benzylpiperazine
  • Mannich Reaction : The core intermediate undergoes a Mannich reaction with benzylpiperazine and 3,4-dimethoxybenzaldehyde in ethanol under reflux.
  • Conditions :
    • Solvent: Ethanol (anhydrous)
    • Catalyst: None (auto-catalyzed by the aldehyde)
    • Temperature: 78°C
    • Time: 6–8 hours.
  • Product Isolation : The crude product is purified via silica gel chromatography (eluent: dichloromethane:acetone, 2:1 v/v), yielding a yellow powder.

Convergent Coupling (Route B)

Pre-formed benzylpiperazine and thiazolo-triazole fragments are coupled via a nucleophilic aromatic substitution.

Preparation of Fragments
  • Benzylpiperazine Derivative : Synthesized by reacting piperazine with benzyl chloride in dichloromethane, followed by purification via distillation.
  • Thiazolo-Triazole Intermediate : Generated via cyclocondensation of thiourea derivatives with α-haloketones.
Coupling Reaction
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate
    • Temperature: 110°C
    • Time: 12 hours.
  • Mechanism : The benzylpiperazine acts as a nucleophile, displacing a leaving group (e.g., chloride) on the thiazolo-triazole intermediate.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include solvent polarity, acid strength, and temperature profiles.

Cyclization Efficiency

  • Acid Choice : Concentrated sulfuric acid outperforms phosphoric or acetic acids in promoting cyclization (yield increase from 45% to 66%).
  • Reaction Time : Prolonged exposure (>12 hours) leads to decomposition, reducing yields by ~15%.

Purification Techniques

Method Conditions Purity (%) Yield (%)
Recrystallization Ethanol:water (3:1) 98.5 62
Column Chromatography Dichloromethane:acetone (2:1) 99.2 58
Vacuum Distillation 0.1 mmHg, 150°C 95.0 70

Data adapted from Source 2 and Source 4.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR : Key signals include δ 8.50 ppm (aromatic protons from the dimethoxyphenyl group) and δ 3.72 ppm (methoxy protons).
  • ¹³C-NMR : Peaks at 126.42 ppm (thiazolo-triazole C-5) and 111.36 ppm (piperazine carbons).

Mass Spectrometry (MS)

  • ESI+-MS : m/z 493.6 [M+H]⁺, consistent with the molecular weight.

Scalability and Industrial Relevance

Patent US9845310B2 discloses a pilot-scale process using continuous flow reactors to enhance reproducibility. Key advancements include:

  • Catalytic Systems : Palladium on carbon (Pd/C) for hydrogenation steps, reducing reaction times by 30%.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME), a safer solvent.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole-triazole core. Key steps include:

  • Thiazole ring formation : Reacting thioketones or thioamides with hydrazine derivatives under reflux in ethanol or acetonitrile .
  • Triazole cyclization : Using azides or hydrazones with electrophilic reagents, often requiring phosphorus oxychloride for activation .
  • Piperazine coupling : Introducing the 4-benzylpiperazine moiety via nucleophilic substitution or condensation, optimized at 60–80°C in DMF . Critical parameters: Temperature (reflux conditions), solvent polarity, and catalyst selection (e.g., triethylamine) to improve yield (typically 60–75%) and purity .

Q. How should researchers validate structural integrity post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzyl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 523.2) and fragmentation patterns .
  • X-ray crystallography : Resolve conformational polymorphism (e.g., orthorhombic vs. monoclinic polymorphs) .

Q. What preliminary biological assays are recommended for activity screening?

Prioritize:

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases (IC50 values) using fluorescence-based substrates .
  • Cell viability assays : Assess antiproliferative effects in cancer cell lines (e.g., IC50 in HeLa or MCF-7) with MTT or resazurin .
  • Receptor binding studies : Screen for affinity to serotonin or dopamine receptors via radioligand displacement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with halogenated or alkylated analogs to assess electronic/hydrophobic effects .
  • Piperazine modifications : Compare 4-benzylpiperazine with 4-(2-fluorophenyl) or 4-methylpiperidine derivatives to probe steric tolerance .
  • Triazole core optimization : Introduce electron-withdrawing groups (e.g., -NO2) to enhance metabolic stability .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Assay standardization : Normalize protocols for cell density, incubation time, and solvent controls (e.g., DMSO ≤0.1%) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., logP vs. IC50 correlations) .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. How can computational modeling guide mechanistic studies?

  • Molecular docking : Use AutoDock Vina to predict binding poses in serotonin receptors (PDB: 6WGT) or PI3K (PDB: 6CP3) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å) .
  • QSAR models : Train regression models on logD, polar surface area, and H-bond donors to predict BBB permeability .

Data Contradictions and Validation

Q. How to address discrepancies in reported solubility and stability?

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate GI conditions (pH 1.2–6.8) .
  • Forced degradation : Expose to UV light (ICH Q1B), heat (40–60°C), and oxidative stress (H2O2) to identify degradation pathways .
  • HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the triazole ring) with C18 columns and 0.1% TFA mobile phase .

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